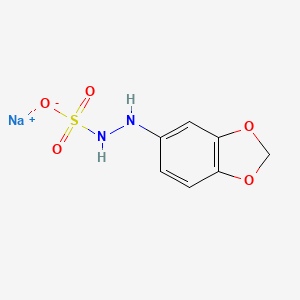
Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N'-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is also referred to as 3,4-(Methylenedioxy)phenylhydrazine-N’-sulphonate, sodium salt . This compound is characterized by the presence of a benzodioxole ring, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate typically involves the reaction of 1,3-benzodioxole with hydrazine and sulfonating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties, as it can induce apoptosis in certain cancer cell lines . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development and in the field of materials science for the synthesis of novel materials with unique properties .
Mechanism of Action
The mechanism of action of Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate involves its interaction with specific molecular targets and pathways. It has been shown to interfere with the cell cycle and induce apoptosis in cancer cells by modulating the activity of key proteins involved in cell division and survival . The benzodioxole ring plays a crucial role in its biological activity, as it can interact with various enzymes and receptors in the body.
Comparison with Similar Compounds
Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate can be compared with other similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles and 3,4-(Methylenedioxy)phenylhydrazine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate lies in its specific combination of the benzodioxole ring and hydrazine-sulphonate moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H7N2NaO5S |
|---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
sodium;N-(1,3-benzodioxol-5-ylamino)sulfamate |
InChI |
InChI=1S/C7H8N2O5S.Na/c10-15(11,12)9-8-5-1-2-6-7(3-5)14-4-13-6;/h1-3,8-9H,4H2,(H,10,11,12);/q;+1/p-1 |
InChI Key |
KIBZKFPNYNTEHF-UHFFFAOYSA-M |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NNS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















